molecular formula C13H20N2O4 B12936719 5-Pyrimidinecarboxylic acid, 4-(diethoxymethyl)-2-methyl-, ethyl ester CAS No. 62327-97-3

5-Pyrimidinecarboxylic acid, 4-(diethoxymethyl)-2-methyl-, ethyl ester

Cat. No.: B12936719
CAS No.: 62327-97-3
M. Wt: 268.31 g/mol
InChI Key: UURZDOFKJXVMMF-UHFFFAOYSA-N
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Description

ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-methylpyrimidine-5-carboxylate with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates that can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of both the diethoxymethyl and carboxylate groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

62327-97-3

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 4-(diethoxymethyl)-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9(4)15-11(10)13(18-6-2)19-7-3/h8,13H,5-7H2,1-4H3

InChI Key

UURZDOFKJXVMMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC(=NC=C1C(=O)OCC)C)OCC

Origin of Product

United States

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